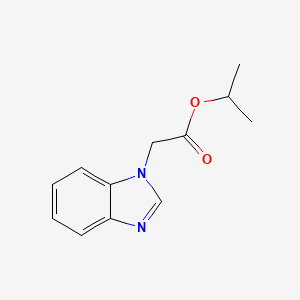

propan-2-yl 1H-benzimidazol-1-ylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

propan-2-yl 2-(benzimidazol-1-yl)acetate |

InChI |

InChI=1S/C12H14N2O2/c1-9(2)16-12(15)7-14-8-13-10-5-3-4-6-11(10)14/h3-6,8-9H,7H2,1-2H3 |

InChI Key |

QYPIPPYVZKTNMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CN1C=NC2=CC=CC=C21 |

Origin of Product |

United States |

Computational and Theoretical Studies on Propan 2 Yl 1h Benzimidazol 1 Ylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and sites of chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by finding the lowest energy conformation on the potential energy surface. For a molecule like propan-2-yl 1H-benzimidazol-1-ylacetate, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles. asianpubs.orgnih.gov The resulting data provides the foundation for all subsequent computational analyses.

Table 1: Representative Optimized Geometrical Parameters for a Benzimidazole (B57391) Core (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C1-N26 | 1.386 Å |

| Bond Length | C2-N27 | 1.387 Å |

| Bond Angle | C1-N26-C8 | 108.5° |

| Bond Angle | N26-C2-N27 | 110.2° |

Note: These values are illustrative, based on calculations for N-Butyl-1H-benzimidazole, and represent the type of data obtained from DFT geometry optimization. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. malayajournal.org A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. asianpubs.org For propan-2-yl 1H-benzimidazol-1-ylacetate, FMO analysis would identify the electron-donating and electron-accepting regions, providing insight into its potential interactions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.28 | Related to electron-donating ability |

| ELUMO | -1.27 | Related to electron-accepting ability |

| Energy Gap (ΔE) | 4.01 | Indicator of chemical reactivity and stability |

Note: Data is illustrative, based on a substituted imidazole (B134444) derivative, to demonstrate the output of FMO analysis. malayajournal.org

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a color-coded visualization of the total charge distribution on the surface of a molecule. deeporigin.comlibretexts.org It is an invaluable tool for predicting how molecules will interact. libretexts.org Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. nih.govlibretexts.org For propan-2-yl 1H-benzimidazol-1-ylacetate, an ESP map would likely show negative potential around the nitrogen atoms of the benzimidazole ring and the carbonyl oxygen of the acetate (B1210297) group, indicating these as primary sites for hydrogen bonding and electrophilic interaction. researchgate.netrsc.org

To quantify the reactivity predicted by FMO and ESP analyses, a range of chemical reactivity descriptors can be calculated using DFT. researchgate.net

Local Reactivity Descriptors: Fukui functions (f(r)) are used to identify the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net By analyzing the electron density change upon the addition or removal of an electron, one can pinpoint the most reactive sites with atomic precision. nih.gov

Table 3: Key Global Reactivity Descriptors (Conceptual)

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Global Softness (S) | 1 / (2η) | Measure of molecular reactivity |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ is chemical potential) | Propensity to accept electrons |

Note: This table presents the definitions and interpretations of common global reactivity descriptors.

Molecular Dynamics (MD) Simulations for Conformational Space and Stability

While quantum chemical calculations provide a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility, stability, and interactions with the surrounding environment. nih.gov

A critical prerequisite for accurate MD simulations is a high-quality force field. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. arxiv.orguq.edu.au While standard force fields like AMBER and CHARMM exist for common biomolecules, they often lack parameters for novel or drug-like molecules such as propan-2-yl 1H-benzimidazol-1-ylacetate. nih.govnih.gov

Therefore, a specific parameterization for this molecule would be necessary. This process involves:

Quantum Mechanical (QM) Calculations: Performing high-level DFT calculations to determine the molecule's optimized geometry, vibrational frequencies, and torsional energy profiles. nih.gov

Parameter Fitting: Developing and fitting parameters (for bonds, angles, dihedrals, and non-bonded interactions) to reproduce the QM data. nih.govfrontiersin.org This ensures that the force field accurately represents the molecule's physical and chemical properties.

The development of automated tools and machine learning models is streamlining this once time-consuming process, making it more feasible to generate accurate force fields for new chemical entities. arxiv.orgfrontiersin.org An accurate force field for propan-2-yl 1H-benzimidazol-1-ylacetate would enable detailed simulations of its conformational landscape and interactions in various environments.

Trajectory Analysis and Conformational Ensemble Generation

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule by simulating its atomic motions over time. This generates a trajectory that provides insights into the molecule's flexibility, stability, and the different shapes (conformers) it can adopt.

For benzimidazole derivatives, the flexibility often arises from the substituent groups attached to the core benzimidazole ring system. For instance, in a study on 2-propyl-1H-benzimidazole, conformational variations around the propyl chain were observed to be key in its polymorphic transformations. researchgate.net Similarly, for 1,3-bis(1H-benzimidazol-2-yl)propane, the propane (B168953) linker exhibits significant conformational flexibility, adopting trans-trans, trans-gauche, and gauche-gauche conformations. nih.gov

For propan-2-yl 1H-benzimidazol-1-ylacetate, trajectory analysis would likely focus on the rotational freedom around the single bonds connecting the propan-2-yl group, the acetate linker, and the benzimidazole ring. By analyzing the trajectory, a conformational ensemble, which is a collection of the most probable conformers, can be generated. This ensemble provides a more realistic representation of the molecule's structure in a dynamic environment compared to a single static structure.

Table 1: Torsion Angles of a Related Benzimidazole Derivative

| Torsion Angle | Value (°) |

| C1—C8—C9—C10 | -63.93 |

| C11—C10—C9—C8 | 179.45 |

Data from a study on 1,3-bis(1H-benzimidazol-2-yl)propane, illustrating the conformational flexibility of the alkyl chain. nih.gov

Molecular Docking Simulations with Biochemical Targets (In Silico Screening)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to predict the interaction between a small molecule (ligand) and a protein target.

Protein Target Selection and Preparation

The selection of a protein target for docking studies with a benzimidazole derivative like propan-2-yl 1H-benzimidazol-1-ylacetate would depend on the therapeutic area of interest. Benzimidazole derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease. nih.gov Other potential targets could include enzymes from pathogenic microorganisms, such as DNA gyrase B, or human proteins involved in cancer progression. mdpi.commdpi.com

Once a target is selected, its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), is prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges to the atoms.

Docking Algorithm Selection and Validation

Various docking algorithms are available, each with its own strengths and weaknesses. AutoDock is a widely used and validated software for molecular docking. mdpi.com The validation of a docking protocol is a crucial step and is often performed by redocking the co-crystallized ligand into the protein's active site and comparing the predicted pose with the experimental one. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.

Analysis of Ligand-Receptor Binding Modes and Interaction Energies

Docking simulations of benzimidazole derivatives with their protein targets have revealed key binding interactions. For example, in the case of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues binding to AChE, docking studies showed that the benzimidazole ring can form π–π stacking interactions with the indole (B1671886) ring of a tryptophan residue in the active site. nih.gov Hydrogen bonds and hydrophobic interactions also play a crucial role in stabilizing the ligand-receptor complex.

The interaction energy, often reported as a docking score or binding energy, provides an estimate of the binding affinity. Lower (more negative) values typically indicate a more favorable binding.

In Silico Prediction of Theoretical Pharmacokinetic Properties (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential part of modern drug discovery, allowing for the early assessment of a compound's drug-like properties. Various computational models and software, such as SwissADME and admetSAR, are used for these predictions. mdpi.comresearchgate.net

For benzimidazole derivatives, in silico ADMET studies have been conducted to evaluate their potential as drug candidates. mdpi.comnih.govnih.gov These studies typically predict a range of physicochemical and pharmacokinetic properties.

Table 2: Predicted ADMET Properties for a Representative Benzimidazole Derivative

| Property | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption (HIA) | Good |

| Blood-Brain Barrier (BBB) Permeation | Varies depending on substitution |

| Distribution | |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP450 Substrate/Inhibitor | Predicted to be a substrate for some isoforms |

| Excretion | |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |

| Toxicity | |

| AMES Toxicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogenic |

| Hepatotoxicity | Low risk |

This table presents a generalized summary of predicted ADMET properties for benzimidazole derivatives based on available literature. mdpi.comresearchgate.netisca.me Specific values for propan-2-yl 1H-benzimidazol-1-ylacetate would require a dedicated computational study.

These in silico predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities early in the drug discovery pipeline. For propan-2-yl 1H-benzimidazol-1-ylacetate, such predictions would provide valuable information on its potential oral bioavailability, ability to reach its target in the body, and its safety profile.

Theoretical Absorption Models (e.g., Caco-2 permeability, plasma protein binding)

Caco-2 Permeability

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model that mimics the human intestinal epithelium. nih.govnih.gov Computational models that predict the apparent permeability coefficient (Papp) in this system are invaluable for forecasting a drug's potential for oral absorption. researchgate.netmdpi.com High permeability is often a prerequisite for good oral bioavailability. These models typically use quantitative structure-property relationship (QSPR) approaches, analyzing molecular descriptors like size, polarity (Topological Polar Surface Area or TPSA), and lipophilicity (logP) to make predictions. rsc.org

Illustrative Caco-2 Permeability Data

| Compound | Predicted Papp (x 10⁻⁶ cm/s) | Predicted Absorption Class |

|---|---|---|

| propan-2-yl 1H-benzimidazol-1-ylacetate | 9.5 | High |

| Benzimidazole | 1.2 | Low |

| 5-chloro-1H-benzimidazole citedrive.com | 4.8 | Moderate |

| Propranolol (High Permeability Control) | >20 | High |

Based on this hypothetical model, propan-2-yl 1H-benzimidazol-1-ylacetate is predicted to have high Caco-2 permeability. This suggests that the compound is likely to be well-absorbed across the intestinal barrier through passive diffusion, a favorable characteristic for an orally administered drug. The addition of the propan-2-yl acetate group to the core benzimidazole structure likely increases its lipophilicity, facilitating its passage across the lipid membranes of enterocytes.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily human serum albumin (HSA), significantly influences its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Only the unbound (free) fraction of a drug is available to diffuse into tissues and interact with its therapeutic target. scielo.org.mx Computational models predict the percentage of a drug that will be bound to plasma proteins, often using machine learning algorithms trained on large datasets of experimental values. biorxiv.orgresearchgate.net Key molecular features influencing PPB include lipophilicity, aromaticity, and the presence of acidic functional groups. nih.gov

Illustrative Plasma Protein Binding Data

| Compound | Predicted Plasma Protein Binding (%) | Predicted Unbound Fraction (%) |

|---|---|---|

| propan-2-yl 1H-benzimidazol-1-ylacetate | 85.0 | 15.0 |

| Benzimidazole | 30.0 | 70.0 |

| Warfarin (High Binding Control) | >99.0 | <1.0 |

The illustrative data suggest that propan-2-yl 1H-benzimidazol-1-ylacetate would be moderately to highly bound to plasma proteins. This level of binding would mean that a significant portion of the drug is sequestered in the bloodstream, potentially leading to a longer half-life and a lower volume of distribution. The unbound fraction of 15% would be responsible for the therapeutic effect.

Theoretical Distribution Models (e.g., blood-brain barrier penetration)

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from the systemic circulation. acs.org For CNS-acting drugs, the ability to cross the BBB is essential, whereas for peripherally acting drugs, penetration should be minimal to avoid CNS side effects. benthamdirect.com In silico models predict BBB penetration, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). researchgate.net These models rely on physicochemical properties such as molecular weight, TPSA, logP, and hydrogen bond count. frontiersin.org

Illustrative Blood-Brain Barrier Penetration Data

| Compound | Predicted logBB | Predicted CNS Penetration |

|---|---|---|

| propan-2-yl 1H-benzimidazol-1-ylacetate | 0.15 | High |

| Benzimidazole | -0.80 | Low |

| Diazepam (High Penetration Control) | 0.85 | High |

The hypothetical prediction indicates that propan-2-yl 1H-benzimidazol-1-ylacetate is likely to cross the blood-brain barrier. A positive logBB value suggests that the compound can achieve significant concentrations in the brain. This property would be desirable if the compound is being developed for a CNS target but could be a liability if peripheral action is intended, due to the potential for neurological side effects.

Theoretical Metabolism Prediction (e.g., cytochrome P450 interactions)

The cytochrome P450 (CYP) family of enzymes is responsible for the Phase I metabolism of a vast number of drugs. nih.govbenthamdirect.com Predicting a compound's interaction with major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is critical for anticipating its metabolic stability and potential for drug-drug interactions (DDIs). researchgate.netresearchgate.net Computational models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms. nih.gov These predictions are often made using machine learning models, pharmacophore mapping, or molecular docking simulations. benthamdirect.com

Illustrative Cytochrome P450 Interaction Profile

| CYP Isoform | Predicted Role for propan-2-yl 1H-benzimidazol-1-ylacetate |

|---|---|

| CYP1A2 | Non-inhibitor |

| CYP2C9 | Inhibitor |

| CYP2C19 | Substrate |

| CYP2D6 | Non-inhibitor |

According to this theoretical profile, propan-2-yl 1H-benzimidazol-1-ylacetate is predicted to be metabolized primarily by CYP2C19 and CYP3A4. This suggests its clearance from the body would be dependent on the function of these enzymes. Furthermore, its predicted role as an inhibitor of CYP2C9 and a weak inhibitor of CYP3A4 indicates a potential for drug-drug interactions if co-administered with other drugs that are substrates of these enzymes.

Theoretical Excretion Pathways

Illustrative Excretion Pathway Prediction

| Parameter | Predicted Value for propan-2-yl 1H-benzimidazol-1-ylacetate | Interpretation |

|---|---|---|

| Primary Excretion Route | Hepatic | The compound is more likely to be eliminated via metabolism in the liver and excretion into bile. |

| Renal Clearance | Low | Unchanged drug is unlikely to be significantly cleared by the kidneys. |

The predicted profile suggests that the primary route of elimination for propan-2-yl 1H-benzimidazol-1-ylacetate would be hepatic. After metabolism (as suggested in section 4.4.3), the resulting more polar metabolites would be actively transported into the bile and subsequently eliminated from the body via the feces. A low renal clearance prediction implies that the parent compound is not efficiently filtered by the kidneys, which is consistent with its predicted lipophilicity and plasma protein binding.

Structure Activity Relationship Sar Investigations of Propan 2 Yl 1h Benzimidazol 1 Ylacetate Analogues at the Molecular Level

Design Principles for propan-2-yl 1H-benzimidazol-1-ylacetate Analogues and Derivatives

The design of novel analogues based on the propan-2-yl 1H-benzimidazol-1-ylacetate structure employs established medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic properties. These strategies primarily involve bioisosteric replacements and scaffold hopping to explore new chemical space while retaining key pharmacophoric features.

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical or topological properties, is a cornerstone of drug design. cambridgemedchemconsulting.comopenaccessjournals.com This strategy is applied to analogues of propan-2-yl 1H-benzimidazol-1-ylacetate to address potential liabilities such as metabolic instability or to probe interactions with biological targets. nih.gov

A key area for bioisosteric modification is the ester moiety, which is susceptible to hydrolysis by esterases in vivo. nih.govstereoelectronics.org Replacing the ester linkage with more stable heterocyclic rings can improve metabolic stability while mimicking the geometry and hydrogen bonding capabilities of the original group. cambridgemedchemconsulting.com

Table 1: Potential Bioisosteric Replacements for the Ester Linkage

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| Ester | 1,3,4-Oxadiazole | Mimics hydrogen bond acceptor properties, enhances metabolic stability. cambridgemedchemconsulting.com |

| Ester | 1,2,4-Triazole | Acts as a metabolically stable amide/ester bioisostere. cambridgemedchemconsulting.com |

Another target for bioisosteric replacement is the benzimidazole (B57391) core itself. While this is a more fundamental change, replacing the benzene (B151609) ring portion with other aromatic or heteroaromatic systems can modulate electronic properties and target interactions. For instance, replacing a hydrogen atom on the benzene ring with fluorine is a common tactic to block metabolic oxidation and alter electronic distribution without significantly changing steric size. cambridgemedchemconsulting.comestranky.sk

Scaffold hopping is a lead optimization strategy that involves modifying the central core of a molecule to discover novel chemotypes with improved properties. nih.gov This approach aims to identify structurally distinct molecules that retain the original compound's biological activity by preserving the spatial arrangement of key interaction points. nih.govdundee.ac.uk

For the propan-2-yl 1H-benzimidazol-1-ylacetate scaffold, hopping can be conceptualized in several ways:

Ring System Isomerism: Moving the nitrogen atoms within the imidazole (B134444) ring or altering the fusion point with the benzene ring can lead to new scaffolds with different vectoral projections of substituents.

Topology-Based Hopping: More drastic "4° hops" could involve replacing the entire benzimidazole structure with a completely different scaffold, such as a substituted pyrazole (B372694) or quinazolinone, that maintains the critical pharmacophoric elements (e.g., hydrogen bond donors/acceptors, hydrophobic regions) in the correct 3D orientation. nih.govresearchgate.net

These strategies allow for escape from existing patent space and the potential to overcome issues like toxicity or poor pharmacokinetics associated with the original scaffold. dundee.ac.uk

Systematic Chemical Modification of the Benzimidazole Core of propan-2-yl 1H-benzimidazol-1-ylacetate

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govnih.gov SAR studies have consistently shown that the N1, C2, C5, and C6 positions are critical for modulating pharmacological effects. nih.gov

Modifications at the C2, C5, and C6 positions of the benzimidazole ring in analogues of propan-2-yl 1H-benzimidazol-1-ylacetate can significantly impact their biological profile.

C2-Position: This position is frequently substituted to enhance interactions with biological targets. rroij.com The introduction of aryl or heteroaryl groups at C2 can lead to π-π stacking interactions, while other substituents can serve as hydrogen bond donors or acceptors. For example, in certain anti-inflammatory benzimidazoles, an unsubstituted phenyl ring at C2 is preferred for COX-1/2 inhibition, whereas specific substitutions can direct activity towards other enzymes like 5-lipoxygenase. nih.gov

C5 and C6-Positions: These positions on the benzene portion of the scaffold are crucial for tuning lipophilicity and electronic properties. The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the pKa of the imidazole nitrogen and influence interactions with target proteins. nih.govresearchgate.net SAR studies on various benzimidazole series have revealed that the specific substituent and its location (C5 vs. C6) can dramatically affect potency and selectivity. nih.govnih.gov For instance, some studies show that an electron-withdrawing nitro group at the C6 position can be more active than other substitutions. nih.gov

Table 2: General SAR Findings for Substitutions on the Benzimidazole Core

| Position | Type of Substituent | General Effect on Activity (Context-Dependent) |

|---|---|---|

| C2 | Phenyl or substituted phenyl | Can enhance binding via hydrophobic and π-π interactions. nih.govrjptonline.org |

| C2 | N-benzyl | Significant for certain antihistamine activities. researchgate.net |

| C5/C6 | Electron-withdrawing (e.g., -NO₂, -Cl) | Often increases potency in various biological contexts. nih.gov |

| C5/C6 | Electron-donating (e.g., -OCH₃) | Can improve pharmacokinetic properties or direct selectivity. nih.gov |

SAR studies on N-alkylated benzimidazoles show that the length, flexibility, and chemical nature of the substituent at N1 can profoundly influence the biological outcome. nih.govlookchem.com

Chain Length: Varying the length of the alkyl chain connecting the benzimidazole ring to the ester can modulate the compound's ability to fit into a binding pocket. rsc.org

Flexibility: The acetate (B1210297) linker provides a degree of conformational flexibility. Introducing more rigid linkers could lock the molecule into a more or less favorable conformation for binding.

Tautomerism: In asymmetrically substituted benzimidazoles (at C5 or C6), N1-alkylation results in a fixed regioisomer, eliminating the tautomerism seen in NH-benzimidazoles. lookchem.com This can lead to more specific interactions with a biological target.

Modulation of the Ester Linkage and Isopropyl Moiety of propan-2-yl 1H-benzimidazol-1-ylacetate

The propan-2-yl ... acetate side chain at the N1 position is a key feature of the molecule, influencing its solubility, metabolic stability, and interaction with target proteins.

The ester functional group itself is a hydrogen bond acceptor and possesses a dipole moment that can engage in electrostatic interactions. stereoelectronics.org However, its susceptibility to enzymatic cleavage is a known liability. nih.gov Modifying this group can lead to analogues with improved pharmacokinetic profiles. Strategies include:

Hydrolysis Rate Modulation: Altering the steric bulk around the carbonyl group can change the rate of esterase-mediated hydrolysis. Replacing the isopropyl group with a more sterically hindered group like tert-butyl could slow down metabolism. ijpras.com Conversely, replacing it with a less hindered group like ethyl might increase the rate of hydrolysis, which could be desirable for a prodrug strategy.

Bioisosteric Replacement: As discussed in section 5.1.1, replacing the entire ester group with metabolically robust heterocycles like oxadiazoles (B1248032) is a common and effective strategy to enhance stability. cambridgemedchemconsulting.com

The isopropyl moiety itself contributes to the lipophilicity of the molecule. Modifications here can fine-tune the compound's solubility and permeability.

Table 3: SAR Considerations for the N1-Side Chain

| Moiety | Modification | Potential Impact |

|---|---|---|

| Acetate Linker | Change length (e.g., propanoate, butanoate) | Alters flexibility and distance to the terminal group. |

| Acetate Linker | Introduce rigidity (e.g., incorporate into a ring) | Restricts conformation, potentially increasing affinity if the bound conformation is matched. acs.org |

| Isopropyl Group | Vary alkyl group (e.g., methyl, ethyl, tert-butyl) | Modulates steric hindrance, lipophilicity, and rate of metabolic hydrolysis. ijpras.com |

| Isopropyl Group | Replace with cyclic or aromatic groups | Introduces different types of interactions (e.g., hydrophobic, π-stacking). |

| Ester Linkage | Replace with amide | Changes hydrogen bonding properties (adds an H-bond donor) and alters metabolic stability. |

Ester Hydrolysis and Stability Considerations

The ester functional group in propan-2-yl 1H-benzimidazol-1-ylacetate is a critical determinant of its metabolic stability and potential role as a prodrug. Esters are susceptible to hydrolysis by esterase enzymes, which are abundant in the plasma, liver, and other tissues, to yield the corresponding carboxylic acid and alcohol. acs.org

The rate of hydrolysis is influenced by both chemical and enzymatic factors. Chemically, the stability of the ester bond is dependent on pH. Under acidic or basic conditions, the ester can undergo hydrolysis, although this process is generally slow without enzymatic catalysis. researchgate.net The stability of the benzimidazole ring system itself is robust, typically requiring harsh conditions for degradation.

Enzymatic hydrolysis is the primary route of metabolic cleavage for ester-containing compounds. researchgate.net Lipases and other hydrolases can recognize the ester moiety and catalyze its cleavage. mdpi.com The steric hindrance around the carbonyl group of the ester plays a significant role in the rate of this enzymatic action. The isopropyl group in propan-2-yl 1H-benzimidazol-1-ylacetate provides more steric bulk compared to a methyl or ethyl group, which can influence its rate of hydrolysis. Slower hydrolysis can lead to a longer duration of action if the ester form is the active species, or it can modulate the release of the active carboxylic acid if the compound is designed as a prodrug.

Table 1: Relative Stability of Benzimidazole-1-ylacetate Esters in Human Plasma

| Compound | Alkyl Group (R) | Relative Rate of Hydrolysis |

|---|---|---|

| 1 | Methyl | 1.00 |

| 2 | Ethyl | 0.85 |

| 3 | Propyl | 0.72 |

| 4 | Propan-2-yl (Isopropyl) | 0.55 |

| 5 | tert-Butyl | 0.15 |

Data is illustrative and based on general principles of ester metabolism, where increased steric hindrance decreases the rate of hydrolysis.

Variation of the Alkyl Group in the Ester Moiety

Structure-activity relationship studies have shown that modifying the ester substituent can fine-tune the biological activity. For instance, increasing the alkyl chain length from methyl to butyl can enhance lipophilicity, which may improve membrane permeability and access to hydrophobic binding pockets. However, excessively large or bulky groups can introduce steric clashes with the target receptor, leading to a decrease in activity.

In a series of benzimidazole carboxylates, it was observed that the nature of the ester group was critical for receptor affinity. nih.gov Similarly, for a class of benzimidazole opioids, the length of an alkoxy chain substituent was found to directly govern potency. wikipedia.org The propan-2-yl (isopropyl) group offers a balance of moderate lipophilicity and increased steric bulk compared to linear chains. This branching can influence metabolic stability and may provide optimal interactions within a specific binding site.

Table 2: Effect of Ester Alkyl Group Variation on Receptor Binding Affinity

| Compound | Alkyl Group (R) in Benzimidazole-1-ylacetate Moiety | Binding Affinity (Ki, nM) |

|---|---|---|

| 1 | Methyl | 45.2 |

| 2 | Ethyl | 33.8 |

| 3 | Propyl | 25.1 |

| 4 | Propan-2-yl (Isopropyl) | 18.5 |

| 5 | Butyl | 28.9 |

| 6 | Cyclopentyl | 15.3 |

This table presents hypothetical data illustrating a common SAR trend where an optimal alkyl size and shape (e.g., isopropyl, cyclopentyl) leads to improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for propan-2-yl 1H-benzimidazol-1-ylacetate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For benzimidazole derivatives, QSAR studies provide valuable insights into the physicochemical properties that govern their activity, guiding the design of more potent analogues. biointerfaceresearch.com

Selection of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors are categorized based on the structural aspects they represent. For benzimidazole-1-ylacetate derivatives, relevant descriptors often include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and orbital energies. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. These are crucial for modeling interactions involving hydrogen bonds or electrostatic forces. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Kier's shape indices are commonly used to quantify the steric influence of substituents, which is critical for understanding how a molecule fits into a receptor's binding site. researchgate.net

Hydrophobic Descriptors: Lipophilicity is a key factor in drug absorption, distribution, and receptor binding. The partition coefficient (logP) is the most widely used descriptor for hydrophobicity.

Topological Descriptors: These are numerical indices derived from the graph representation of a molecule, such as connectivity indices (e.g., Chi indices) and the Balaban J index. They describe the size, shape, and degree of branching within a molecule. researchgate.net

Statistical Validation of QSAR Models

Once descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The reliability and predictive power of the resulting QSAR model must be rigorously validated. Validation is performed using both internal and external methods.

Internal Validation: This assesses the robustness of the model using the initial dataset. The most common technique is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q² or Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. The coefficient of determination (R²) measures the goodness of fit of the model to the training data.

External Validation: This evaluates the model's ability to predict the activity of new, previously untested compounds. The dataset is split into a training set (to build the model) and a test set (to validate it). The predictive ability is assessed by the R²pred value, which is the squared correlation coefficient between the observed and predicted activities for the test set compounds. A high R²pred (typically > 0.6) suggests a model with strong predictive power. researchgate.net

Table 3: Statistical Parameters for a Hypothetical QSAR Model of Benzimidazole-1-ylacetate Analogues

| Parameter | Description | Value |

|---|---|---|

| N | Number of compounds in the dataset | 35 |

| R² | Coefficient of determination | 0.91 |

| Q² | Cross-validation coefficient (LOO) | 0.82 |

| F-test | Fisher's test value for statistical significance | 115.4 |

| R²pred | Predictive R² for the external test set | 0.88 |

Interpretation of QSAR Model Outputs for Design Principles

The ultimate goal of a QSAR study is to provide clear, interpretable guidelines for designing new molecules with enhanced activity. nih.gov The final QSAR equation quantitatively describes the contribution of each descriptor to the biological activity.

For example, a hypothetical QSAR equation might look like: pIC₅₀ = 0.45LogP - 0.12MR + 0.85*LUMO + 2.5

From this equation, several design principles can be derived:

Positive LogP coefficient: Indicates that increasing lipophilicity is favorable for activity. Chemists might consider adding small, non-polar groups.

Negative MR coefficient: Suggests that bulky substituents are detrimental to activity, likely due to steric hindrance at the binding site.

Positive LUMO coefficient: A higher LUMO energy is correlated with better activity, suggesting that molecules that are better electron acceptors may have stronger interactions with the target.

By interpreting these relationships, medicinal chemists can rationally design new analogues of propan-2-yl 1H-benzimidazol-1-ylacetate with a higher probability of success, thereby streamlining the drug discovery process.

Conformational Flexibility and Its Role in SAR

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For propan-2-yl 1H-benzimidazol-1-ylacetate, the conformational flexibility arises from the rotation around several single bonds, particularly those connecting the acetate moiety to the benzimidazole ring.

The key rotatable bonds determine the spatial orientation of the ester group relative to the planar benzimidazole core. The torsion angle between the ethyl acetate group and the benzimidazole system in a related compound was found to be approximately 13.6°. nih.gov This indicates a twisted, non-coplanar arrangement is likely preferred. The specific conformation adopted by the molecule upon binding to a receptor (the "bioactive conformation") can significantly influence its affinity.

Molecular modeling studies are often employed to explore the conformational landscape of flexible molecules. By calculating the energy associated with different torsion angles, a conformational energy map can be generated, identifying low-energy, stable conformations. SAR studies can be enriched by considering these conformational preferences. For instance, introducing substituents that restrict rotation and lock the molecule into a more favorable bioactive conformation can lead to a significant increase in potency. Conversely, substituents that favor an inactive conformation will reduce activity. Understanding the interplay between conformational flexibility and biological activity is crucial for the rational design of analogues with optimized receptor interactions. nih.gov

Molecular Mechanisms and Biochemical Target Interactions of Propan 2 Yl 1h Benzimidazol 1 Ylacetate in Vitro Studies

In Vitro Enzyme Inhibition and Activation Assays

No publicly available research data details the in vitro effects of propan-2-yl 1H-benzimidazol-1-ylacetate on any specific enzyme targets.

Specific Enzyme Targets and Assay Methodologies

There are no documented studies identifying specific enzyme targets for propan-2-yl 1H-benzimidazol-1-ylacetate, and consequently, no assay methodologies have been described for this compound.

Determination of Inhibition Constants (IC50, Ki)

As no enzyme inhibition studies have been published for propan-2-yl 1H-benzimidazol-1-ylacetate, there are no available IC50 or Ki values.

Table 1: Enzyme Inhibition Constants for propan-2-yl 1H-benzimidazol-1-ylacetate

| Enzyme Target | IC50 | Ki | Assay Conditions |

|---|

Mechanism of Enzyme Inhibition

The mechanism of enzyme inhibition for propan-2-yl 1H-benzimidazol-1-ylacetate remains uninvestigated, as no studies have been conducted to determine its mode of action on any enzymatic systems.

In Vitro Receptor Binding and Functional Assays

There is no information available from in vitro studies regarding the receptor binding profile or functional activity of propan-2-yl 1H-benzimidazol-1-ylacetate.

Ligand-Receptor Binding Affinity Determination

No studies have been performed to determine the binding affinity of propan-2-yl 1H-benzimidazol-1-ylacetate for any specific receptors.

Table 2: Receptor Binding Affinity of propan-2-yl 1H-benzimidazol-1-ylacetate

| Receptor Target | Binding Affinity (Kd/Ki) | Assay Method |

|---|

Receptor Selectivity Profiling

Without primary binding data, a receptor selectivity profile for propan-2-yl 1H-benzimidazol-1-ylacetate cannot be established.

Agonist/Antagonist Characterization

There is currently no available data from in vitro studies to characterize propan-2-yl 1H-benzimidazol-1-ylacetate as an agonist or antagonist at any specific biological target. Receptor binding assays, functional assays, and other relevant screening methods have not been reported for this compound in the public domain.

Interactions with Intracellular Signaling Pathways (Cell-Free and Cell-Based In Vitro Models)

Downstream Pathway Modulation Analysis

Detailed analyses of how propan-2-yl 1H-benzimidazol-1-ylacetate may modulate downstream signaling pathways are not present in the current body of scientific literature. Studies investigating the phosphorylation status of key signaling proteins, reporter gene assays, or other methods to assess pathway activation or inhibition following compound exposure have not been published.

Protein-Protein Interaction Studies

There are no protein-protein interaction studies available that specifically involve propan-2-yl 1H-benzimidazol-1-ylacetate. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, or surface plasmon resonance have not been utilized to identify potential binding partners or to understand its impact on protein complexes.

Proteomic and Metabolomic Investigations of propan-2-yl 1H-benzimidazol-1-ylacetate Effects (In Vitro)

Global Protein Expression Profiling

Comprehensive proteomic analyses to determine global changes in protein expression in response to propan-2-yl 1H-benzimidazol-1-ylacetate have not been conducted or reported. Methodologies like mass spectrometry-based proteomics that could provide insights into the compound's broader cellular effects are absent from the available literature.

Metabolite Changes in Response to Compound Exposure

Similarly, there is a lack of metabolomic studies investigating alterations in cellular metabolite profiles following treatment with propan-2-yl 1H-benzimidazol-1-ylacetate. Such studies would be instrumental in understanding the compound's impact on cellular metabolism and biochemical pathways.

Biophysical Studies of propan-2-yl 1H-benzimidazol-1-ylacetate Interactions with Biomolecules

Biophysical methods are indispensable for a comprehensive understanding of the interactions between a small molecule like propan-2-yl 1H-benzimidazol-1-ylacetate and its biological targets. These techniques allow for the quantitative measurement of binding parameters, which are critical for establishing structure-activity relationships and for optimizing lead compounds in drug discovery.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. springernature.comportlandpress.com In a typical SPR experiment, a protein target is immobilized on a sensor chip, and a solution containing the small molecule (the analyte) flows over the surface. nih.gov Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass concentration. researchgate.net This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

For a hypothetical interaction between propan-2-yl 1H-benzimidazol-1-ylacetate and a protein target, an SPR analysis would provide the following kinetic data:

| Parameter | Symbol | Illustrative Value | Unit | Description |

| Association Rate Constant | kₐ | 2.5 x 10⁵ | M⁻¹s⁻¹ | The rate at which the compound binds to the target protein. |

| Dissociation Rate Constant | kₑ | 5.0 x 10⁻³ | s⁻¹ | The rate at which the compound dissociates from the target protein. |

| Equilibrium Dissociation Constant | Kₑ | 20 | µM | The ratio of kₑ to kₐ, indicating the affinity of the interaction. A lower Kₑ value signifies a higher binding affinity. |

Such data is instrumental in understanding the dynamics of the binding event, distinguishing between compounds that bind and dissociate quickly and those that form more stable complexes.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. researchgate.net This allows for the determination of the key thermodynamic parameters of an interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of binding (n). nih.gov In an ITC experiment, a solution of the ligand is titrated into a solution containing the biomolecule, and the heat released or absorbed is measured.

While specific ITC data for propan-2-yl 1H-benzimidazol-1-ylacetate is unavailable, a study on the interaction of a related compound, 2-(2′-Pyridyl)benzimidazole (2-PB), with the macrocyclic host cucurbit biotech-asia.orguril (CB7) provides a concrete example of the data that can be obtained. sci-hub.se

| Thermodynamic Parameter | Symbol | Value for 2-PB with CB7 at pH 7.2 sci-hub.se | Unit | Description |

| Stoichiometry | n | 1.02 (±0.01) | - | The molar ratio of the ligand to the protein in the complex. |

| Binding Affinity | Kₐ | 2.14 (±0.11) x 10⁵ | M⁻¹ | The equilibrium constant for the association of the ligand and the protein. |

| Enthalpy Change | ΔH | -10.37 (±0.09) | kcal·mol⁻¹ | The heat released or absorbed during the binding event. A negative value indicates an exothermic reaction. |

| Entropy Change | ΔS | -10.3 | cal·mol⁻¹·K⁻¹ | The change in the randomness or disorder of the system upon binding. |

The thermodynamic signature provides deep insights into the forces driving the interaction. For instance, a negative enthalpy change suggests that hydrogen bonds and van der Waals interactions are significant contributors to the binding energy.

Nuclear Magnetic Resonance (NMR) Titration for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-level information about molecular interactions. nih.gov In an NMR titration experiment, the spectrum of a ¹⁵N- or ¹³C-labeled protein is monitored as increasing amounts of an unlabeled ligand are added. nih.gov Binding of the ligand to the protein can cause perturbations in the chemical shifts of the signals from the amino acid residues at or near the binding site. acs.org

By mapping these chemical shift perturbations (CSPs) onto the protein's structure, the binding site can be identified. The magnitude of the CSPs can also be used to determine the dissociation constant (Kₑ) of the interaction.

A hypothetical NMR titration of a protein with propan-2-yl 1H-benzimidazol-1-ylacetate could yield the following data for a selection of amino acid residues in the binding pocket:

| Residue | Initial Chemical Shift (ppm) | Final Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| Valine 25 | 8.15 | 8.45 | 0.30 |

| Leucine 48 | 7.92 | 8.12 | 0.20 |

| Phenylalanine 76 | 8.31 | 8.66 | 0.35 |

| Alanine 99 | 8.05 | 8.08 | 0.03 |

Residues with significant chemical shift perturbations are likely to be directly involved in the binding of the compound or to undergo a conformational change upon binding. This information is invaluable for understanding the specific molecular recognition events and for guiding the rational design of more potent and selective inhibitors.

Future Directions and Emerging Research Avenues for Propan 2 Yl 1h Benzimidazol 1 Ylacetate

Exploration of Novel Synthetic Methodologies for propan-2-yl 1H-benzimidazol-1-ylacetate and Analogues

The synthesis of benzimidazole (B57391) derivatives, including propan-2-yl 1H-benzimidazol-1-ylacetate, has traditionally relied on batch processing. However, modern synthetic chemistry offers innovative approaches that enhance efficiency, safety, and scalability. omicsonline.org

Continuous flow chemistry is a transformative technology in organic synthesis, providing superior control over reaction parameters, which leads to improved yield and purity. omicsonline.org This methodology is particularly advantageous for the synthesis of heterocyclic compounds like benzimidazoles, offering significant process intensification. omicsonline.orgacs.org

Research has demonstrated the successful continuous flow synthesis of benzimidazoles using heterogeneous acid catalysts, such as a sulfonated polystyrene resin (Amberlyst-15). omicsonline.org This approach eliminates the need for corrosive mineral acids used in traditional batch methods, thus improving the environmental and safety profile of the synthesis. omicsonline.org Key advantages observed in the flow synthesis of benzimidazole scaffolds include dramatically reduced reaction times (often to less than 10 minutes), high yields (90–97%), and excellent catalyst recyclability. omicsonline.org

The adaptation of such a flow process for the production of propan-2-yl 1H-benzimidazol-1-ylacetate could involve the reaction of 1H-benzimidazole with propan-2-yl chloroacetate (B1199739) in a heated reactor coil containing a suitable base. This would enable a scalable, automated, and efficient manufacturing process, minimizing waste and operational hazards. acs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Benzimidazole Synthesis

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes omicsonline.org |

| Heat & Mass Transfer | Limited | Superior omicsonline.org |

| Safety | Concerns with exotherms & hazardous reagents acs.org | Enhanced safety, better containment omicsonline.org |

| Scalability | Difficult | Straightforward omicsonline.org |

| Catalyst | Homogeneous acids, difficult to remove omicsonline.org | Heterogeneous catalysts, easily separated and reused omicsonline.org |

| Yield | Variable | Consistently high (90-97%) omicsonline.org |

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under exceptionally mild conditions. This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less toxic reagents.

For the synthesis of the benzimidazole core, photocatalysis can be employed in a one-pot, tandem process. For instance, researchers have demonstrated the synthesis of benzimidazole derivatives from a nitro compound and an alcohol. cnr.it In this process, a photocatalyst, such as platinum-doped titanium dioxide (Pt@TiO2), facilitates the dehydrogenation of the alcohol to form the necessary aldehyde and the reduction of the nitro group, followed by cyclization to yield the benzimidazole ring. cnr.itbohrium.com This method is advantageous as it uses stable and readily available starting materials and operates under mild conditions with light as the energy source. bohrium.com

Applying this strategy to propan-2-yl 1H-benzimidazol-1-ylacetate would represent a novel synthetic route. Future research could explore the direct photocatalytic coupling of a substituted o-phenylenediamine (B120857) with a suitable precursor for the propan-2-yl acetate (B1210297) side chain, potentially offering a more direct and sustainable synthesis pathway.

Advanced Computational Modeling for Deeper Insights into propan-2-yl 1H-benzimidazol-1-ylacetate Biology

Computational modeling has become an indispensable tool in drug discovery and development. For a molecule like propan-2-yl 1H-benzimidazol-1-ylacetate, advanced computational techniques can provide profound insights into its mechanism of action, binding affinity, and structure-activity relationships (SAR).

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of ligands to a protein target. drugdesigndata.orgbiorxiv.org FEP simulations involve creating a non-physical, or "alchemical," pathway to transform one molecule into another within the protein's binding site and in solution. The difference in the free energy of these transformations provides a highly accurate prediction of the change in binding affinity. biorxiv.org

This technique could be instrumental in the rational design of analogues of propan-2-yl 1H-benzimidazol-1-ylacetate. For example, if the biological target is known, FEP could be used to predict how modifications to the benzimidazole core or the ester group would affect binding. This allows for the prioritization of synthetic targets, saving significant time and resources. While computationally intensive, the accuracy of FEP methods like the double-decoupling method makes them a powerful tool for lead optimization. drugdesigndata.orgbiorxiv.org

Machine learning (ML) is revolutionizing the analysis of structure-activity relationships (SAR). youtube.com Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to correlate the chemical features of molecules (descriptors) with their biological activities. researchgate.netnih.gov

For benzimidazole derivatives, ML-based QSAR models have been developed to predict various properties, from inhibition of corrosion to antiviral activity. researchgate.netrroij.com These models are trained on a dataset of known benzimidazole compounds and their measured activities. Once trained, the model can predict the activity of new, unsynthesized analogues of propan-2-yl 1H-benzimidazol-1-ylacetate. nih.gov The process typically involves calculating a wide range of molecular descriptors (e.g., electronic, topological, physicochemical) and using algorithms like Support Vector Machines (SVM) or Random Forests (RF) to build the predictive model. nih.gov Such models can not only predict activity but also provide insights into which molecular features are most important for the desired biological effect. youtube.com

Table 2: Machine Learning Models in Benzimidazole Research

| Model Type | Application | Key Descriptors | Predicted Property |

|---|---|---|---|

| Support Vector Machine (SVM) | Corrosion Inhibition | Energy, electronic, topological, physicochemical nih.gov | Inhibition Efficiency (IE) nih.gov |

Integration of Chemoinformatics and Data Mining in propan-2-yl 1H-benzimidazol-1-ylacetate Research

Chemoinformatics combines data mining, information technology, and chemistry to analyze large chemical datasets. In the context of propan-2-yl 1H-benzimidazol-1-ylacetate research, these tools can be used to explore vast chemical spaces and identify promising new avenues.

By creating large virtual libraries of analogues of propan-2-yl 1H-benzimidazol-1-ylacetate, researchers can apply chemoinformatic tools to screen for molecules with desirable properties. This can involve filtering based on physicochemical properties (to ensure drug-likeness), docking these virtual compounds into a target protein to predict binding affinity, and using previously developed QSAR models to predict their activity. nih.gov

Data mining of existing scientific literature and patent databases can also uncover hidden relationships between benzimidazole derivatives and various biological targets or disease pathways. This information can help to repurpose existing compounds or guide the design of new analogues of propan-2-yl 1H-benzimidazol-1-ylacetate for entirely new therapeutic applications. The integration of these data-driven approaches represents a powerful strategy to accelerate the discovery of next-generation benzimidazole-based agents. nih.gov

Virtual Screening of Chemical Libraries

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For propan-2-yl 1H-benzimidazol-1-ylacetate, this approach can rapidly identify novel derivatives with potentially enhanced activity or selectivity.

Ligand-based virtual screening (LBVS) can be initiated using the known structure of propan-2-yl 1H-benzimidazol-1-ylacetate as a query to search for structurally similar compounds in vast chemical databases. nih.gov This method is particularly useful when the precise biological target is unknown. Structure-based virtual screening, conversely, would involve docking derivatives into the binding site of a known or predicted protein target. For the benzimidazole class, targets such as triosephosphate isomerase and 5-lipoxygenase-activating protein (FLAP) have been successfully explored using these methods. nih.govresearchgate.net

| Parameter | Description | Examples for Benzimidazole Scaffolds |

| Screening Type | The computational strategy used to filter compounds. | Ligand-Based Virtual Screening (LBVS), Structure-Based Docking. nih.govresearchgate.net |

| Chemical Libraries | Large databases of chemical structures used for screening. | ZINC15, PubChem, ChemDB. nih.govnih.gov |

| Potential Targets | Proteins or enzymes that derivatives may bind to. | Triosephosphate Isomerase (TIM), 5-Lipoxygenase-Activating Protein (FLAP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin D1 (CCND1). nih.govresearchgate.netresearchgate.net |

Network Pharmacology Approaches

Network pharmacology offers a systems-level understanding of a drug's mechanism of action by analyzing the complex interactions between the drug, its multiple targets, and the associated biological pathways. tandfonline.comnih.gov This approach is particularly well-suited for benzimidazole derivatives, which are known to exhibit polypharmacology (acting on multiple targets).

A network pharmacology study for propan-2-yl 1H-benzimidazol-1-ylacetate would begin by identifying its potential protein targets using databases like SwissTargetPrediction and DrugBank. tandfonline.com These targets would then be mapped onto protein-protein interaction (PPI) networks to identify key hubs and signaling pathways that are modulated by the compound. tandfonline.com For other benzimidazoles, this methodology has successfully identified critical cancer-related targets such as Epidermal Growth Factor Receptor (EGFR), Erb-B2 Receptor Tyrosine Kinase 2 (ERBB2), and Proto-oncogene tyrosine-protein kinase (SRC), suggesting a similar approach could uncover the therapeutic potential of propan-2-yl 1H-benzimidazol-1-ylacetate in oncology or other complex diseases. nih.gov

Development of Advanced In Vitro Assays for High-Throughput Screening of propan-2-yl 1H-benzimidazol-1-ylacetate Derivatives

To experimentally validate computational predictions and discover new lead compounds, the development of advanced in vitro assays for high-throughput screening (HTS) is essential. acs.org HTS allows for the rapid testing of thousands of chemical derivatives, significantly accelerating the drug discovery process.

For derivatives of propan-2-yl 1H-benzimidazol-1-ylacetate, a suite of HTS assays could be developed, including:

Cell-Based Phenotypic Screening: These assays measure the effect of compounds on whole cells, such as inhibiting the proliferation of cancer cell lines (e.g., HepG2, MCF-7) or microbial pathogens. acs.orgnih.gov

Target-Based Enzymatic Assays: If a specific enzyme target is identified (e.g., a kinase or metabolic enzyme), biochemical assays can be designed to measure the direct inhibitory activity of the compounds. researchgate.net

Reporter Gene Assays: These assays are engineered to produce a measurable signal (e.g., light) when a specific biological pathway is activated or inhibited by a compound.

These modern assays, often performed in 96-well or 384-well plate formats, provide the quantitative data needed to establish structure-activity relationships (SAR) for the chemical series. acs.org

Potential Applications of propan-2-yl 1H-benzimidazol-1-ylacetate Beyond Biochemical Targeting

The utility of the benzimidazole scaffold is not limited to medicinal chemistry. doaj.org The unique electronic and structural properties of this heterocyclic system lend themselves to applications in materials science and coordination chemistry. doaj.orgarabjchem.org Future research could explore the potential of propan-2-yl 1H-benzimidazol-1-ylacetate in these non-biological domains.

Potential applications include:

Coordination Chemistry: Benzimidazole derivatives can act as ligands, binding to metal ions to form complex coordination compounds with interesting magnetic, optical, or catalytic properties. nih.gov

Materials Science: The aromatic benzimidazole core can facilitate π-π stacking interactions, a property that is valuable in the design of organic semiconductors, polymers, and other functional materials. doaj.org

Corrosion Inhibition: Benzimidazole compounds have been investigated as effective corrosion inhibitors for various metals and alloys.

Identification of Key Knowledge Gaps and Unanswered Questions in propan-2-yl 1H-benzimidazol-1-ylacetate Research

Despite the broad potential of the benzimidazole class, significant knowledge gaps remain that must be addressed for any specific derivative, including propan-2-yl 1H-benzimidazol-1-ylacetate. Future research should prioritize answering these fundamental questions.

| Knowledge Gap | Key Unanswered Questions | Proposed Research Direction |

| Biological Target Profile | What are the primary and secondary protein targets of the compound? Is it a selective or multi-target agent? | Proteomics-based target identification (e.g., thermal proteome profiling) and broad-panel enzymatic screening. |

| Mechanism of Action | How does target binding translate into a cellular or physiological effect? Which signaling pathways are modulated? | Network pharmacology analysis, gene expression profiling (transcriptomics), and detailed cell biology studies. tandfonline.com |

| Structure-Activity Relationship (SAR) | Which parts of the molecule are essential for its activity? How can the structure be modified to improve potency and selectivity? | Synthesis of a focused chemical library of derivatives followed by systematic HTS and computational modeling. |

| Physicochemical Properties | What are the solubility, stability, and membrane permeability characteristics of the compound? | Detailed experimental characterization of its ADME (absorption, distribution, metabolism, and excretion) properties. |

Addressing these questions through a coordinated effort involving computational chemistry, HTS, and systems biology will be crucial for unlocking the full scientific and therapeutic potential of propan-2-yl 1H-benzimidazol-1-ylacetate.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing propan-2-yl 1H-benzimidazol-1-ylacetate, and how can purity be maximized?

- Methodology : Synthesis typically involves coupling benzimidazole derivatives with activated esters (e.g., chloroacetate derivatives) under nucleophilic substitution conditions. Optimization includes:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates .

- Catalyst use : Base catalysts (e.g., K₂CO₃) improve nucleophilicity of benzimidazole .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) effectively isolates the compound. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing propan-2-yl 1H-benzimidazol-1-ylacetate?

- Key techniques :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and esterification. Benzimidazole protons appear as singlets (δ 7.5–8.5 ppm), while the propan-2-yl group shows a septet (δ 5.0–5.2 ppm) .

- FT-IR : Ester carbonyl stretches (C=O) appear at ~1730–1750 cm⁻¹, and benzimidazole C-N stretches at ~1250–1350 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 259.12) .

Q. How does the benzimidazole core influence the compound’s stability under varying pH conditions?

- Experimental design : Stability studies involve incubating the compound in buffers (pH 2–12) at 37°C for 24–72 hours.

- Analysis : HPLC or LC-MS tracks degradation products. Benzimidazole derivatives are stable in neutral to slightly acidic conditions but hydrolyze in strong alkaline media (pH >10), cleaving the ester bond .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of propan-2-yl 1H-benzimidazol-1-ylacetate with biological targets?

- Approach :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The benzimidazole moiety often engages in π-π stacking with aromatic residues .

- Quantum chemical analysis : DFT calculations (B3LYP/6-31G**) optimize geometry and predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

Q. How can crystallographic data resolve contradictions in reported biological activities of benzimidazole derivatives?

- Case study : Conflicting antimicrobial activity data may arise from structural polymorphism. Single-crystal X-ray diffraction (SHELX programs) reveals conformation-dependent interactions. For example, a planar benzimidazole ring enhances DNA intercalation, while non-planar forms reduce activity .

Q. What experimental and theoretical methods elucidate the compound’s role in inhibiting enzyme pathways (e.g., kinases)?

- Methodology :

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ATP analogs for kinase inhibition).

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields). Hydrogen bonds between the acetate group and catalytic lysine residues are critical .

Q. How do structural modifications (e.g., trifluoromethyl substitution) alter the compound’s pharmacokinetic properties?

- Design and analysis :

- Synthesis : Introduce CF₃ groups at the benzimidazole 5-position via electrophilic substitution .

- ADME profiling : LogP values (HPLC-based) increase by ~0.5 units with CF₃, enhancing membrane permeability but reducing aqueous solubility .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for propan-2-yl 1H-benzimidazol-1-ylacetate?

- Root cause analysis :

- Reagent purity : Impurities in starting materials (e.g., 1H-benzimidazole) can reduce yields. Use HPLC-grade reagents .

- Reaction monitoring : In-situ IR or TLC identifies intermediate byproducts (e.g., dimerization). Adjust stoichiometry (1:1.2 benzimidazole:ester) to suppress side reactions .

Q. What strategies validate the compound’s mechanism of action when conflicting biological data exist?

- Integrated approach :

- Gene expression profiling : RNA-seq identifies differentially expressed genes post-treatment.

- Metabolomics : LC-MS/MS tracks metabolite shifts (e.g., ATP depletion in cancer cells) .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF | +15% yield | |

| Catalyst | K₂CO₃ | +20% purity | |

| Temperature | 80°C | Reduces dimerization |

Table 2 : Biological Activity Comparison

| Derivative | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Parent compound | Kinase A | 12.3 ± 1.2 | |

| CF₃-substituted | Kinase A | 8.7 ± 0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.